molecular formula C29H33BrN2O4 B3972350 N-benzyl-1-(2-bromobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate

N-benzyl-1-(2-bromobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate

Cat. No. B3972350
M. Wt: 553.5 g/mol
InChI Key: NSGFYZFCDYUCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(2-bromobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is known for its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-bromobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function. The compound has also been shown to inhibit the activity of monoamine oxidase, which is responsible for the breakdown of dopamine and other neurotransmitters in the brain. This leads to an increase in the levels of dopamine, which is important for the treatment of Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been found to increase the levels of acetylcholine and dopamine in the brain, which are important for cognitive function and the treatment of Parkinson's disease. It has also been shown to have antioxidant and anti-inflammatory effects, which can protect against oxidative stress and inflammation. Additionally, the compound has been found to have antitumor activity and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-benzyl-1-(2-bromobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate is its potential therapeutic applications. The compound has been found to have activity against various diseases, including cancer and neurodegenerative diseases. Additionally, the compound has been shown to have low toxicity and can be administered orally. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, the mechanism of action of the compound is not fully understood, which can make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-benzyl-1-(2-bromobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate. One of the directions is to further investigate the mechanism of action of the compound and its potential therapeutic applications. This can involve the use of animal models and clinical trials to determine the efficacy and safety of the compound in humans. Additionally, future studies can focus on optimizing the synthesis method of the compound to improve its yield and reduce its cost. Finally, future studies can investigate the potential of this compound as a lead compound for the development of new drugs with improved therapeutic potential.

Scientific Research Applications

N-benzyl-1-(2-bromobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.

properties

IUPAC Name

N-benzyl-1-[(2-bromophenyl)methyl]-N-(2-phenylethyl)piperidin-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31BrN2.C2H2O4/c28-27-14-8-7-13-25(27)22-29-18-16-26(17-19-29)30(21-24-11-5-2-6-12-24)20-15-23-9-3-1-4-10-23;3-1(4)2(5)6/h1-14,26H,15-22H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGFYZFCDYUCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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